Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
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Overview
Description
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, in particular, is structurally related to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indole-3-ethylamine.
Scientific Research Applications
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.
Biology: It serves as a model compound for studying the biochemical pathways involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to serotonin and tryptophan.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. Its structural similarity to serotonin allows it to bind to serotonin receptors, influencing neurotransmission. Additionally, it can be metabolized by enzymes involved in tryptophan metabolism, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate is unique due to its specific structural features, which allow it to participate in a wide range of biochemical reactions and pathways. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11/h2-3,5-6,10,14-15H,4,13H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBUNYVBTXFCEZ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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